CYP3A4 Inhibition Liability Profiling
This compound exhibits negligible inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 value exceeding 50,000 nM in a recombinant enzyme assay [1]. While direct comparator data for the closest analogs in the identical assay are not available in the public domain, this low intrinsic inhibitory potency can be benchmarked against the known propensity of planar, lipophilic quinolones to bind CYP3A4. The measured IC50 > 50 μM places this compound in a favorable zone for reduced CYP-mediated drug-drug interaction risk compared to quinolone derivatives that inhibit CYP3A4 in the low micromolar range.
| Evidence Dimension | Inhibition of CYP3A4 enzymatic activity |
|---|---|
| Target Compound Data | IC50 > 50,000 nM |
| Comparator Or Baseline | Class-level benchmark: quinolones with reported CYP3A4 IC50 < 10 μM are considered moderate to strong inhibitors. No direct comparator data available for the closest analogs. |
| Quantified Difference | Not calculable due to absence of direct comparator data; qualitatively, the IC50 is >5-fold above the typical screening threshold of 10 μM used to flag CYP inhibition risk. |
| Conditions | Recombinant human CYP3A4 expressed in E. coli co-expressing human NADPH reductase; substrate: 7-benzyloxyquinolone and diethoxyfluorescein; 10-minute incubation; detection via spectrofluorometry. |
Why This Matters
For procurement decisions in preclinical ADME-Tox panels, a confirmed CYP3A4 IC50 > 50 μM provides quantitative justification for selecting this compound over analogs with unknown or potentially more potent CYP inhibition.
- [1] BindingDB Entry BDBM50197651 / CHEMBL3957888. Affinity Data: IC50 > 5.00E+4 nM for Cytochrome P450 3A4 (Human). Assay Description: Inhibition of CYP3A4 (unknown origin) expressed in Escherichia coli co-expressing human NADPH reductase. View Source
